

Spectroscopic Profile of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

Cat. No.: B1199586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-Acetyl-1-methyl-1-cyclohexene** (CAS No: 6090-09-1). The information presented herein is intended to support research, analysis, and development activities by providing key spectral data, detailed experimental methodologies, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Acetyl-1-methyl-1-cyclohexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.31	s	1H	Olefinic H
2.50-2.39	m	1H	Allylic H
2.16-1.84	m	6H	Aliphatic H
2.10	s	3H	Acetyl CH ₃
1.58	s	3H	Cyclohexene CH ₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
211.99	C=O (Ketone)
133.77	Quaternary Olefinic C
119.23	Olefinic CH
47.20	CH
29.46	CH ₂
27.92	CH ₂
27.02	CH ₂
24.87	Acetyl CH ₃
23.36	Cyclohexene CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2920	Strong	C-H Stretch (Aliphatic)
~1710	Strong	C=O Stretch (Ketone)
~1650	Medium	C=C Stretch (Olefin)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular Ion)
123	50	[M - CH ₃] ⁺
95	78	[M - COCH ₃] ⁺
67	36	[C ₅ H ₇] ⁺
43	32	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques used to characterize **4-Acetyl-1-methyl-1-cyclohexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the

free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

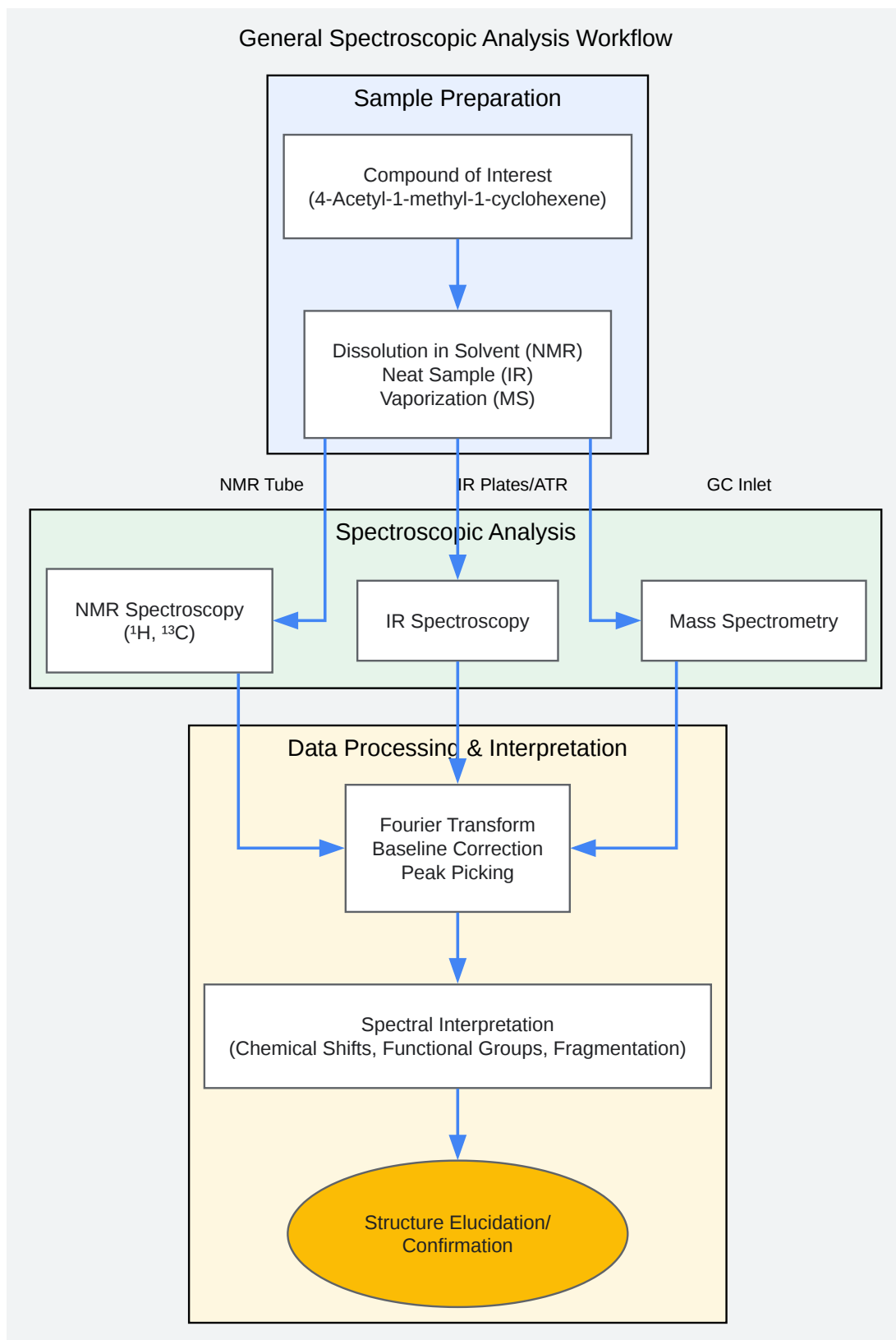
For a liquid sample such as **4-Acetyl-1-methyl-1-cyclohexene**, the FT-IR spectrum is typically recorded neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the instrument, often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com